1-Ethyl-2-oxo-pyridine-3-carbaldehyde
Overview
Description
1-Ethyl-2-oxo-pyridine-3-carbaldehyde (EOC) is a multifunctional molecule that has gained attention for its widespread pharmacological properties. It has a CAS Number of 917391-96-9 and a molecular weight of 151.16 g/mol .
Molecular Structure Analysis
The IUPAC name of 1-Ethyl-2-oxo-pyridine-3-carbaldehyde is 1-ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Its InChI Code is 1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3 .Scientific Research Applications
Synthesis and Transformation
1-Ethyl-2-oxo-pyridine-3-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it is utilized in reactions with bi-functional nucleophiles to create a range of pyridine and pyrrole derivatives. These reactions demonstrate the compound's versatility in forming complex structures with potential pharmacological applications (Clarke et al., 1985). Similarly, it reacts with Meldrum's acid, hippuric acid, and other reagents to produce 1-benzopyrano[2,3-b]pyridine-2,5-dione moiety, showcasing its role in constructing intricate molecular architectures with varied biological activities (Maiti et al., 2010).
Material Science Applications
In material science, the derivatives of 1-Ethyl-2-oxo-pyridine-3-carbaldehyde contribute to the development of single-molecule magnets and other nanoscale materials. For example, its derivatives have been employed in synthesizing high nuclearity Mn(III) barrel-like clusters that exhibit single-molecule magnetic behavior, indicating potential applications in data storage and quantum computing (Giannopoulos et al., 2014).
Catalysis and Synthetic Methodologies
This compound also plays a role in catalysis and the development of new synthetic methodologies. Its reactions with various agents enable the formation of novel cyclic and acyclic structures that are valuable in organic synthesis and medicinal chemistry. For instance, reactions involving 1-Ethyl-2-oxo-pyridine-3-carbaldehyde and related compounds have facilitated the synthesis of chromenyldihydropyridines, demonstrating its utility in generating pharmacophore models (Madhunala et al., 2019).
properties
IUPAC Name |
1-ethyl-2-oxopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPHFRFJZGBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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